molecular formula C12H13BrO2 B176109 1-(3-Bromophenyl)cyclopentanecarboxylic acid CAS No. 143328-23-8

1-(3-Bromophenyl)cyclopentanecarboxylic acid

Cat. No. B176109
M. Wt: 269.13 g/mol
InChI Key: LYXFHQXQIYWCHA-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)cyclopentanecarboxylic acid, also known as 1-BPCA, is an organic compound belonging to the class of cyclic carboxylic acids. It is a colorless solid at room temperature, with a molecular formula of C10H11BrO2. It is an important building block in organic synthesis and is used in a variety of research applications.

Scientific Research Applications

Synthesis of S1P1 Receptor Agonists

The synthesis and isolation of stereoisomers of methyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate, closely related to "1-(3-Bromophenyl)cyclopentanecarboxylic acid," have been shown to be useful intermediates for the synthesis of S1P1 receptor agonists. This process involves a scalable synthesis yielding gram quantities with high enantiomeric and diastereomeric excess, demonstrating the utility of these compounds in medicinal chemistry for the development of drugs targeting the S1P1 receptor, which plays a crucial role in immune response and function (Wallace et al., 2009).

Inhibitory Effects on Carbonic Anhydrase Isoenzymes

Compounds incorporating bromophenol moieties, similar in structure to "1-(3-Bromophenyl)cyclopentanecarboxylic acid," have been investigated for their inhibitory effects on carbonic anhydrase isoenzymes I, II, IX, and XII. These studies reveal that such bromophenol derivatives exhibit excellent inhibitory effects in the low nanomolar range, suggesting potential applications in developing treatments for conditions where modulation of carbonic anhydrase activity is beneficial (Boztaş et al., 2015).

Anticancer Activities

A novel bromophenol derivative, which could be structurally related to "1-(3-Bromophenyl)cyclopentanecarboxylic acid," has shown significant anticancer activities on human lung cancer cell lines. The mechanism involves blocking cell proliferation, inducing G0/G1 cell cycle arrest, apoptosis, and affecting key signaling pathways such as ROS-mediated PI3K/Akt and the MAPK signaling pathway. This highlights the potential of bromophenol derivatives in the development of new anticancer drugs (Guo et al., 2018).

Supramolecular Self-Assembly

Research on homologous compounds to "1-(3-Bromophenyl)cyclopentanecarboxylic acid" has provided insights into supramolecular self-assembly patterns characterized by tetrameric R44(12) rings. These studies contribute to the understanding of molecular packing in crystal structures and can inform the design of new materials with specific optical or electronic properties (Kălmăn et al., 2002).

Antimicrobial and Antifungal Activities

The bromophenol and its derivatives, akin to "1-(3-Bromophenyl)cyclopentanecarboxylic acid," have been explored for their antimicrobial and antifungal properties. Studies have shown that certain bromophenol compounds exhibit broad-spectrum in vitro activity against potentially pathogenic yeasts and molds, including Aspergillus spp., indicating their potential as novel antifungal agents (Buchta et al., 2004).

properties

IUPAC Name

1-(3-bromophenyl)cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO2/c13-10-5-3-4-9(8-10)12(11(14)15)6-1-2-7-12/h3-5,8H,1-2,6-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYXFHQXQIYWCHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC(=CC=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30577811
Record name 1-(3-Bromophenyl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30577811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromophenyl)cyclopentanecarboxylic acid

CAS RN

143328-23-8
Record name 1-(3-Bromophenyl)cyclopentanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143328-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Bromophenyl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30577811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-bromophenyl)cyclopentane-1-carboxylic acid
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Synthesis routes and methods

Procedure details

A mixture of 1-(3-bromo-phenyl)-cyclopentanecarboxylic acid ethyl ester [3.42 g, 11.51 mmol], lithium hydroxide (579 mg, 13.81 mmol), THF (13 mL), MeOH (13 mL) and water (13 mL) is vigorously stirred for 18 hours. The mixture is concentrated and the residue is diluted with water (50 mL). The aqueous mixture is acidified with concentrated HCl to pH 1 and extracted twice with EtOAc (50 mL). The organic extracts are combined and dried over magnesium sulfate, filtered and concentrated to afford 1-(3-bromo-phenyl)-cyclopentanecarboxylic acid [2.5 g, 80.6%] as a solid, which is used without further purification.
Quantity
3.42 g
Type
reactant
Reaction Step One
Quantity
579 mg
Type
reactant
Reaction Step One
Name
Quantity
13 mL
Type
reactant
Reaction Step One
Name
Quantity
13 mL
Type
reactant
Reaction Step One
Name
Quantity
13 mL
Type
solvent
Reaction Step One

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